1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine
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Overview
Description
1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine is a chemical compound with the molecular formula C14H20ClNO. It is a piperidine derivative, characterized by the presence of a 4-chloro-2-methylphenoxy group attached to an ethyl chain, which is further connected to a piperidine ring
Preparation Methods
The synthesis of 1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylphenol and 2-chloroethylpiperidine.
Etherification: The 4-chloro-2-methylphenol undergoes etherification with 2-chloroethylpiperidine in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The phenoxy group is known to mimic natural auxins, leading to uncontrolled growth in plants. This property makes it a potential candidate for herbicidal applications . In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine can be compared with other similar compounds, such as:
4-Chloro-2-methylphenoxyacetic acid (MCPA): A widely used herbicide with similar structural features but different functional groups.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide with a similar phenoxy group but with additional chlorine atoms.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A herbicide with three chlorine atoms on the phenoxy group.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-12-11-13(15)5-6-14(12)17-10-9-16-7-3-2-4-8-16/h5-6,11H,2-4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYDPLWHBMDICC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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